N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that contains a thiazole ring, a thiadiazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a substituted phenylamine with a thioamide under acidic conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a substituted hydrazine with a carboxylic acid derivative under dehydrating conditions.
Coupling Reaction: The final compound is obtained by coupling the thiazole and thiadiazole intermediates using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole or thiadiazole derivatives.
Scientific Research Applications
N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent. It has been evaluated for its activity against various bacterial and fungal species, as well as cancer cell lines.
Pharmacology: The compound has been studied for its potential to inhibit specific enzymes and receptors, making it a candidate for drug development.
Materials Science: The compound’s unique structure makes it a potential candidate for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit the activity of certain kinases and proteases, which are involved in cell signaling pathways . This inhibition can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has similar structural features and has been studied for its antimicrobial and anticancer properties.
Thiazole Derivatives: Various thiazole derivatives have been studied for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Uniqueness
N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to its combination of a thiazole ring, a thiadiazole ring, and a methoxyphenyl group
Properties
Molecular Formula |
C14H12N4O2S2 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C14H12N4O2S2/c1-8-12(22-18-17-8)13(19)16-14-15-11(7-21-14)9-3-5-10(20-2)6-4-9/h3-7H,1-2H3,(H,15,16,19) |
InChI Key |
XNEWYVQXWDIDKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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